Kynurenine 3-Monooxygenase (KMO) Inhibitory Activity in Aminonitrile Patent Series
In a patent application describing aminonitrile derivatives as kynurenine pathway inhibitors, the compound 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile is claimed as part of a general formula [1]. The patent describes that compounds within this formula are inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine pathway. While the patent does not provide a specific IC50 value for this exact compound, it establishes the compound's intended biological function within a therapeutically relevant pathway.
| Evidence Dimension | Kynurenine pathway inhibition potential |
|---|---|
| Target Compound Data | Claimed as inhibitor of IDO/TDO within patent formula (I) [1] |
| Comparator Or Baseline | Other aminonitrile derivatives within the same patent family |
| Quantified Difference | Not available; compound is part of a general claim structure |
| Conditions | In vitro enzyme inhibition assays as described in patent WO2014036521A1 [1] |
Why This Matters
This establishes the compound's intended use as a lead-like molecule for a specific, high-value therapeutic target (immuno-oncology), differentiating it from generic aminonitriles with no defined biological application.
- [1] WO2014036521A1 - Aminonitriles as kynurenine pathway inhibitors. View Source
